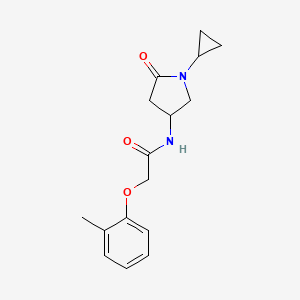
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, through a synthesis of available research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a cyclopropyl group and an acetamide moiety linked to a 2-(2-methylphenoxy) substituent. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological effects.
Anticancer Activity
Research has indicated that derivatives of 5-oxopyrrolidine, similar to this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can reduce the viability of cancer cells, particularly in models such as A549 human lung adenocarcinoma cells.
Case Study: A549 Cell Line
In a study evaluating various 5-oxopyrrolidine derivatives, compound activity was assessed using an MTT assay, where the viability of A549 cells was measured after exposure to the compounds at a concentration of 100 µM for 24 hours. The results indicated:
- Compound Efficacy : Certain derivatives showed over 70% reduction in cell viability compared to untreated controls.
- Comparison with Cisplatin : Some compounds exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several multidrug-resistant pathogens. The findings suggest that this compound has significant potential against resistant strains.
Pathogens Tested
The antimicrobial activity was assessed against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Klebsiella pneumoniae
The results showed that certain derivatives demonstrated potent activity against these pathogens, highlighting their potential as therapeutic agents in treating infections caused by resistant bacteria.
Summary of Biological Activities
| Activity Type | Model/Pathogen | Results |
|---|---|---|
| Anticancer | A549 Cells | >70% reduction in viability |
| Antimicrobial | MRSA, E. coli, K. pneumoniae | Significant inhibition against resistant strains |
Discussion
The biological activity of this compound suggests that it could be a valuable candidate for further development in both anticancer and antimicrobial therapies. The structure-function relationship indicates that modifications to the existing framework may enhance efficacy and selectivity.
Future Directions
Further research is warranted to:
- Conduct in vivo studies to determine the pharmacokinetics and toxicity profiles.
- Explore structure-activity relationships (SAR) to identify optimal modifications for enhanced biological activity.
- Investigate potential mechanisms of action through molecular docking studies and biochemical assays.
Eigenschaften
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-4-2-3-5-14(11)21-10-15(19)17-12-8-16(20)18(9-12)13-6-7-13/h2-5,12-13H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXJIHVRQICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













